N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19ClN2OS2 and its molecular weight is 426.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of related heterocyclic compounds, such as 1,3-thiazoles and benzothiazoles, highlight the synthetic potential of these compounds in generating a variety of heterocyclic structures. These processes often involve complex chemical reactions that yield compounds like 1-benzofurans, indoles, 1-benzothiophenes, and more complex derivatives, showcasing their versatility in synthetic chemistry (Petrov & Androsov, 2013).
Applications in Material Science
Compounds with structural similarities to the one of interest have found applications in material science, such as in the development of plastic scintillators. These applications leverage the luminescent properties of polymethyl methacrylate-based scintillators incorporating various luminescent dyes, indicating potential for use in radiation detection and optical materials (Salimgareeva & Kolesov, 2005).
Antitumor Activity
Research on imidazole derivatives, which share a similar heterocyclic motif, reveals significant antitumor activities. These studies underscore the potential of structurally related compounds in the development of new antitumor drugs, based on the synthesis of compounds with varied biological properties (Iradyan et al., 2009).
DNA Binding and Photoprotection
The compound Hoechst 33258 and its analogues, while not directly related, share a thematic relevance in terms of chemical functionality, highlighting their strong binding affinity to DNA. This property is exploited in applications such as chromosome staining and analysis, and also serves as a foundation for designing drugs targeting DNA structures (Issar & Kakkar, 2013).
Antioxidant and Anti-inflammatory Properties
Benzothiazole derivatives, closely related to the compound , have been evaluated for their antioxidant and anti-inflammatory activities. This research highlights the potential therapeutic applications of these compounds, offering insights into their mechanisms of action and efficacy in treating various conditions (Raut et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiazoles, which have been found in many potent biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles generally interact with their targets through various mechanisms depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazoles have been known to affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Thiazoles have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2OS2/c1-22(2,3)14-10-8-13(9-11-14)16-12-27-21(24-16)25-20(26)19-18(23)15-6-4-5-7-17(15)28-19/h4-12H,1-3H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMLRRCINZQACH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.